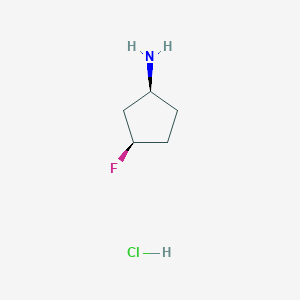

(1S,3R)-3-fluorocyclopentan-1-amine hydrochloride

Description

BenchChem offers high-quality (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S,3R)-3-fluorocyclopentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FN.ClH/c6-4-1-2-5(7)3-4;/h4-5H,1-3,7H2;1H/t4-,5+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVFFVXDWLQQNEH-JBUOLDKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@H]1N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(1S,3R)-3-fluorocyclopentan-1-amine hydrochloride chemical properties

The following technical guide details the chemical properties, synthesis, and applications of (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride.

Precision Fluorinated Building Blocks for Medicinal Chemistry

Executive Summary

(1S,3R)-3-fluorocyclopentan-1-amine hydrochloride (CAS: 932706-21-3) is a high-value chiral building block used in the optimization of small molecule drug candidates. Characterized by a cis-1,3-substitution pattern on the cyclopentane ring, this scaffold leverages the unique electronic and steric properties of fluorine to modulate basicity (pKa), lipophilicity (LogD), and molecular conformation. It serves as a bioisostere for proline, cyclopentylamine, and other saturated heterocycles, frequently employed to improve metabolic stability and potency in kinase inhibitors and GPCR ligands.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Core Identity

| Property | Detail |

| IUPAC Name | (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride |

| Common Name | cis-3-Fluorocyclopentylamine HCl |

| CAS Number | 932706-21-3 |

| Molecular Formula | C₅H₁₁ClF N (HCl salt) |

| Molecular Weight | 139.60 g/mol |

| Stereochemistry | (1S, 3R) – cis relative configuration |

| Appearance | White to off-white crystalline solid |

Physicochemical Specifications

| Parameter | Value / Range | Context |

| Melting Point | 150 – 155 °C (dec.) | Typical for amine hydrochlorides; varies with purity. |

| Solubility | High in H₂O, MeOH, DMSO | Polar ionic salt. |

| pKa (Conjugate Acid) | ~ 9.0 – 9.5 | Fluorine withdraws electron density, lowering pKa relative to cyclopentylamine (~10.6). |

| Hygroscopicity | Moderate | Requires storage under desiccant. |

Structural Analysis & Conformational Dynamics

Stereochemical Configuration

The (1S,3R) designation corresponds to the cis isomer. In the Cahn-Ingold-Prelog (CIP) system:

-

C1 (Amine): Priority is N > C(F) > C(CH₂) > H. Configuration S places the amine "Up" (wedge) relative to the ring plane.

-

C3 (Fluorine): Priority is F > C(N) > C(CH₂) > H. Configuration R places the fluorine "Up" (wedge).

-

Result: Both substituents are on the same face (cis), creating a specific vector relationship critical for binding affinity.

The Fluorine Conformational Effect

The introduction of fluorine at the C3 position imposes conformational bias through the gauche effect and dipole minimization. Unlike the trans isomer, the cis-(1S,3R) isomer often adopts an envelope conformation where the C-F and C-N bonds minimize 1,3-diaxial steric repulsion while maximizing favorable electrostatic interactions between the electronegative fluorine and the protonated ammonium group (in physiological pH).

Figure 1: Conformational and electronic consequences of the (1S,3R) substitution pattern.

Synthesis Protocol

The synthesis of (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride typically proceeds via nucleophilic fluorination of a chiral alcohol precursor with inversion of configuration. To obtain the cis-(1S,3R) fluoride, one must start with the trans-(1S,3S) alcohol.

Retrosynthetic Logic

-

Target: (1S,3R)-Cis-Fluoride

-

Transformation: Deoxofluor/DAST mediated fluorination (S_N2 mechanism

Inversion). -

Required Precursor: (1S,3S)-Trans-Alcohol (N-protected).

Step-by-Step Methodology

Step 1: Preparation of (1S,3S)-3-Aminocyclopentanol (Precursor)

Note: This intermediate is often obtained via enzymatic resolution of the racemate or from chiral pool precursors like (-)-Vince lactam.

-

Starting Material: cis-1,4-dibenzylaminocyclopent-2-ene or equivalent chiral precursor.

-

Hydroboration/Oxidation: Standard hydroboration (BH₃·THF) followed by oxidative workup (H₂O₂/NaOH) yields the trans-alcohol.

-

Resolution: If starting from racemate, use Candida antarctica Lipase B (CAL-B) with vinyl acetate to selectively acetylate one enantiomer. Isolate the (1S,3S)-alcohol.

Step 2: N-Protection

-

Dissolve (1S,3S)-3-aminocyclopentanol (1.0 eq) in DCM.

-

Add Et₃N (1.5 eq) and Boc₂O (1.1 eq).

-

Stir at RT for 4 hours.

-

Workup: Wash with 1N HCl, brine, dry over Na₂SO₄. Concentrate to yield (1S,3S)-N-Boc-3-aminocyclopentanol .

Step 3: Deoxyfluorination (Inversion)

Critical Safety Note: Deoxofluor and DAST release HF. Use plastic/Teflon ware if possible and work in a well-ventilated fume hood.

-

Dissolve (1S,3S)-N-Boc-3-aminocyclopentanol (1.0 eq) in anhydrous DCM under N₂ atmosphere.

-

Cool to -78 °C.

-

Add Deoxofluor (Bis(2-methoxyethyl)aminosulfur trifluoride) (1.2 eq) dropwise.

-

Allow to warm to RT slowly overnight. The reaction proceeds via S_N2 attack of fluoride on the activated alcohol, inverting the (3S) center to (3R).

-

Quench: Carefully pour into saturated NaHCO₃ (gas evolution).

-

Purification: Extract with DCM, dry, and purify via silica gel chromatography (Hex/EtOAc) to isolate (1S,3R)-N-Boc-3-fluorocyclopentan-1-amine .

Step 4: Deprotection & Salt Formation

-

Dissolve the N-Boc intermediate in 1,4-dioxane.

-

Add 4M HCl in dioxane (5 eq).

-

Stir at RT for 2-4 hours until TLC shows consumption of starting material.

-

Isolation: The product often precipitates.[1] Dilute with Et₂O, filter the white solid, and wash with cold Et₂O.

-

Drying: Dry under vacuum to yield (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride .

Figure 2: Synthetic pathway emphasizing the stereochemical inversion at C3.

Medicinal Chemistry Applications

Bioisosterism

This scaffold is a validated bioisostere for:

-

Proline: The 5-membered ring mimics the pyrrolidine core, while fluorine modulates the ring pucker.

-

Cyclopentylamine: Introduction of fluorine reduces the basicity of the primary amine by 1-2 pKa units (from ~10.6 to ~9.0), which can improve oral bioavailability and blood-brain barrier (BBB) permeability by increasing the fraction of uncharged species at physiological pH.

Case Studies in Drug Discovery

-

Kinase Inhibitors: Used to replace solvent-exposed amines, improving metabolic stability against oxidative deamination.

-

GPCR Ligands: The fixed cis-geometry orients the amine and fluorine vectors to engage specific polar residues in the binding pocket, often enhancing selectivity over off-target receptors.

Handling & Safety Data

| Hazard Class | GHS Code | Statement |

| Acute Toxicity | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Storage Protocol:

-

Store at 2-8 °C or room temperature in a tightly sealed container.

-

Protect from moisture (hygroscopic).

-

Handle in a fume hood to avoid inhalation of dust.

References

-

ChemicalBook. (2025).[2] Cyclopentanamine, 3-fluoro-, hydrochloride (1:1), (1S,3R)- Properties and Safety.[3] Retrieved from

-

National Institutes of Health (NIH) PubChem. (2025). 3,3-Difluorocyclopentan-1-amine hydrochloride (Analogous Safety Data). Retrieved from

-

Google Patents. (2021). Method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride (Precursor Synthesis). CN112574046A. Retrieved from

-

CymitQuimica. (2025).[4] (1S,3R)-3-Fluorocyclopentan-1-amine hydrochloride Product Page.[3] Retrieved from

-

ResearchGate. (2024). Conformational preference of fluorocyclopentane and derivatives. Retrieved from

Sources

Technical Guide: Discovery and Synthesis of (1S,3R)-3-Fluorocyclopentan-1-amine Hydrochloride

Executive Summary

Compound: (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride CAS: 932706-21-3 (HCl salt) / 1221990-93-0 (Free base) Stereochemistry: cis-1,3-disubstituted cyclopentane Significance: This fluorinated cycloalkylamine serves as a critical chiral building block in medicinal chemistry. The introduction of fluorine at the C3 position of the cyclopentane ring modulates pKa (decreasing basicity of the amine via inductive effects), enhances metabolic stability against oxidative metabolism, and alters lipophilicity (LogD) compared to the non-fluorinated parent. It is a key intermediate in the synthesis of next-generation PARP inhibitors and antiviral agents.

Core Challenge: The synthesis requires precise stereochemical control. The target is the cis-(1S,3R) isomer. Direct nucleophilic fluorination (e.g., using DAST) proceeds via an SN2 mechanism with inversion of configuration . Therefore, the synthesis must originate from the trans-(1S,3S) hydroxy precursor.

Retrosynthetic Analysis

To achieve the cis-(1S,3R) configuration, the retrosynthetic logic relies on the "Inversion Strategy." We disconnect the C-F bond, implying a precursor with an activated leaving group (or hydroxyl) at C3 with the opposite (trans) stereochemistry.

Caption: Retrosynthetic tree demonstrating the requirement for the (1S,3S)-trans alcohol precursor to access the (1S,3R)-cis fluoride via stereochemical inversion.

Detailed Synthesis Protocol

Phase 1: Preparation of trans-(1S,3S)-Precursor

While the cis-(1R,3S)-amino alcohol is widely available (intermediate for Bictegravir), the trans-(1S,3S) isomer required here must be isolated from a reduction mixture or sourced specifically.

Step 1.1: Reduction of N-Boc-3-aminocyclopentanone

-

Reagents: Sodium Borohydride (NaBH4), Methanol.[1]

-

Mechanism: Hydride attack on the ketone. Due to the steric bulk of the N-Boc group, hydride attack occurs from both faces, typically yielding a mixture of cis (major) and trans (minor) alcohols.

-

Protocol:

-

Dissolve N-Boc-3-aminocyclopentanone (1.0 eq) in MeOH (10 mL/g) at 0°C.

-

Add NaBH4 (0.6 eq) portion-wise to maintain temperature <5°C.

-

Stir at 0°C for 1 h, then warm to RT for 2 h.

-

Quench with sat. NH4Cl solution. Extract with EtOAc.

-

-

Purification: The diastereomers are separable by flash column chromatography (SiO2, Hexane/EtOAc gradient). The trans isomer typically elutes after the cis isomer (polarity dependent).

-

Chiral Resolution: If starting from racemic ketone, the trans-alcohol obtained is racemic ((1S,3S) + (1R,3R)). Resolution is achieved via enzymatic hydrolysis (Lipase PS "Amano") or chiral HPLC to isolate the (1S,3S) enantiomer.

Phase 2: Deoxofluorination (The Critical Step)

This step installs the fluorine atom. Using Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) converts the C-OH to C-F with Walden inversion .

Reaction Logic:

-

Substrate: trans-N-Boc-(1S,3S)-3-aminocyclopentanol.

-

Product: cis-N-Boc-(1S,3R)-3-fluorocyclopentan-1-amine.

Protocol:

-

Setup: Flame-dry a round-bottom flask under Nitrogen/Argon. (Moisture reacts violently with DAST).

-

Dissolution: Dissolve trans-N-Boc-(1S,3S)-3-aminocyclopentanol (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 50 mL).

-

Addition: Cool to -78°C (Dry ice/Acetone bath). Add DAST (1.5 eq, 15 mmol) dropwise via syringe.

-

Note: Low temperature prevents elimination (formation of cyclopentene by-products) and controls the exotherm.

-

-

Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to Room Temperature (RT) over 4 hours.

-

Quench (Hazard): Cool back to 0°C. Quench by slow addition of sat. NaHCO3. Caution: Vigorous CO2 evolution and HF generation.

-

Workup: Extract with DCM (3x). Wash organics with brine, dry over Na2SO4, and concentrate.

-

Purification: Flash chromatography (10-20% EtOAc in Hexanes).

-

Yield Expectation: 60-75%.

-

Data Check:19F NMR should show a multiplet around -170 to -180 ppm (characteristic of secondary alkyl fluoride).

-

Phase 3: Deprotection and Salt Formation

Removal of the Boc group to yield the final hydrochloride salt.

Protocol:

-

Dissolve the fluorinated intermediate in 1,4-Dioxane (5 mL/g).

-

Add 4M HCl in Dioxane (5-10 eq) at 0°C.

-

Stir at RT for 3-12 hours. A white precipitate often forms.

-

Isolation: Dilute with Diethyl Ether (Et2O) to maximize precipitation. Filter the solid under N2.

-

Drying: Dry under high vacuum to remove trace HCl.

-

Product: (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride.

Analytical Data & Stereochemical Validation

To certify the (1S,3R) configuration, compare the coupling constants in the 1H NMR of the free base.

| Parameter | Value / Observation | Interpretation |

| Appearance | White to off-white solid | Hygroscopic salt |

| MS (ESI) | [M+H]+ = 104.1 | Consistent with C5H10FN |

| 19F NMR | δ -175 ppm (multiplet) | Secondary Fluoride |

| Stereochemistry | JH-F couplings | In cis-1,3-isomers, the pseudo-diequatorial or diaxial conformation affects the H-F coupling width compared to trans. X-ray crystallography of the HCl salt is the gold standard for confirmation. |

| Melting Point | >150°C (dec) | Typical for amine HCl salts |

Workflow Diagram

Caption: Step-by-step synthesis workflow from ketone precursor to final salt.

Safety & Handling Protocols

DAST (Diethylaminosulfur trifluoride)[2][3][4]

-

Explosion Hazard: DAST can decompose violently at temperatures >90°C. Never heat the neat reagent.

-

Shock Sensitivity: Do not distill residue to dryness.

-

Water Reactivity: Reacts explosively with water to release HF (Hydrofluoric Acid). Always quench at -78°C or 0°C into a bicarbonate solution.

-

PPE: Face shield, chemically resistant gloves (nitrile/neoprene), and fume hood are mandatory.

Hydrofluoric Acid (HF) Management

-

Even trace HF generated during quenching can cause severe burns and systemic toxicity (calcium depletion).

-

First Aid: Keep Calcium Gluconate gel immediately accessible in the workspace.

References

-

Stereoselective Synthesis of Aminocyclopentanols

-

Deoxofluorination Methodology

-

Compound Data & Properties

-

PubChem CID 68313266 (Analogous structure data). National Center for Biotechnology Information. Link

-

-

Stereochemical Configuration

-

Cyclopentanamine, 3-fluoro-, hydrochloride (1:1), (1S,3R)-. ChemicalBook CAS Database. Link

-

Sources

- 1. (1S,3S)-3-Aminocyclopentanol hydrochloride | 1523530-42-8 | Benchchem [benchchem.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Technical Guide: Safety, Handling, and Stability of (1S,3R)-3-Fluorocyclopentan-1-amine Hydrochloride

[1]

Executive Summary

(1S,3R)-3-fluorocyclopentan-1-amine hydrochloride is a high-value chiral building block used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly kinase inhibitors and GPCR ligands.[1] Its value lies in the specific stereochemical arrangement of the fluorine atom, which modulates pKa and metabolic stability without significantly altering steric bulk.[1]

This guide moves beyond basic Safety Data Sheet (SDS) parameters to address the specific operational challenges of this compound: hygroscopicity , stereochemical preservation , and fluorine-specific combustion hazards .[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The hydrochloride salt form stabilizes the amine, preventing oxidation and reducing volatility.[1] However, it introduces significant hygroscopicity, which can alter stoichiometric precision in coupling reactions.[1]

| Property | Data / Description |

| IUPAC Name | (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride |

| Chemical Formula | C₅H₁₀FN[1][2][3][4] · HCl |

| Molecular Weight | 139.60 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | High: Water, Methanol, DMSO.[1] Low: Dichloromethane, Hexanes.[1] |

| Chirality | 1S, 3R (Diastereomerically pure) |

| Melting Point | >150°C (Decomposition often occurs before melting) |

| Hygroscopicity | High (Deliquescent in high humidity) |

Hazard Identification & Toxicology[1][3][4][6]

While classified similarly to general aliphatic amines, the presence of the fluorine atom and the salt form dictates specific toxicological considerations.[1]

GHS Classification (29 CFR 1910.1200)[1]

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2][3]

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1]

-

Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[1][2]

-

STOT-SE: Category 3 (May cause respiratory irritation).[1][3]

"Beyond the Label" Risks

-

Fluorine Desorption (Thermal): The C-F bond is metabolically and chemically stable under standard conditions.[1] However, combustion or heating above 200°C can release Hydrogen Fluoride (HF) gas, requiring specialized firefighting protocols.[1]

-

Amine Sensitization: Like many cyclic amines, repeated dermal exposure may lead to sensitization.[1] The hydrochloride salt is less volatile than the free base, reducing inhalation risk unless dust is generated.[1]

Strategic Handling Protocol

The following workflow ensures operator safety while maintaining the compound's high purity and stereochemical integrity.

The "Dry-Chain" Workflow

Because the HCl salt is hygroscopic, water uptake is the primary cause of synthesis failure (incorrect stoichiometry).[1]

Figure 1: The "Dry-Chain" protocol minimizes water uptake.[1] Critical control point: Equilibrating the cold container to room temperature before opening prevents condensation on the solid.

Detailed Methodology

-

Personal Protective Equipment (PPE):

-

Weighing:

-

Free-Basing (Liberating the Amine):

Scientific Integrity: Stereochemical Stability

Preserving the (1S,3R) configuration is critical.[1] Epimerization (inversion of chirality) renders the compound useless for asymmetric synthesis.[1]

-

Risk Factor: High temperature + Strong Base.[1]

-

Mechanism: While the C-F bond is robust, the C1-amino proton is acidic.[1] Strong bases can deprotonate the amine, and under harsh conditions (refluxing in alkoxides), transient imine formation or elimination-addition pathways could theoretically scramble the stereocenter.[1]

-

Guideline: Avoid heating >60°C in the presence of strong bases (e.g., NaH, KOtBu).[1] Use mild organic bases (DIPEA, TEA) for coupling reactions at room temperature.[1]

Emergency Response & Waste Management

Figure 2: Immediate response protocols. Note that while HF is a combustion byproduct, standard amine exposure protocols apply to the unburnt substance.[1]

Firefighting (Fluorine Specifics)

-

Hazard: Thermal decomposition releases HCl and HF .[1]

-

Action: Firefighters must wear Self-Contained Breathing Apparatus (SCBA) with a full face-piece.[1]

-

Media: Dry chemical, CO₂, or water spray.[1] Do not use a solid water stream (may scatter the powder).[1]

Waste Disposal[1]

References

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 84716542, 3-Fluorocyclohexan-1-amine hydrochloride. (Note: Used as class proxy for fluorinated cyclic amine salts).[1] Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2023).[1][3] Guidance on the Application of the CLP Criteria - Fluorinated Compounds. Retrieved from [Link]

Sources

- 1. 3,3-Difluorocyclopentan-1-amine hydrochloride | C5H10ClF2N | CID 53403836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Fluorocyclohexan-1-amine hydrochloride | C6H13ClFN | CID 84716542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Fluorobicyclo[1.1.1]pentan-1-amine hydrochloride | C5H9ClFN | CID 91928350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

Technical Guide: Commercial Sourcing & Verification of (1S,3R)-3-Fluorocyclopentan-1-amine HCl

The following technical guide details the sourcing, verification, and handling of (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride , a critical fluorinated scaffold in modern medicinal chemistry.

Executive Summary: The Fluorine Advantage

(1S,3R)-3-fluorocyclopentan-1-amine hydrochloride (CAS 932706-21-3 ) is a high-value chiral building block.[1][2] Its strategic importance lies in the fluorine effect : the ability of the fluorine atom to modulate the pKa of the amine (reducing basicity), enhance lipophilicity (LogP), and induce specific ring conformations via the gauche effect.

This guide addresses the primary challenge in sourcing this compound: Stereochemical Ambiguity . With multiple chiral centers, the market is flooded with racemates and incorrect diastereomers (e.g., trans vs. cis).[2] This document provides a self-validating protocol to ensure you acquire the correct (1S,3R) cis-isomer .

Chemical Identity & Specifications

Before engaging suppliers, the target specifications must be locked to prevent "scaffold hopping" errors during synthesis.

| Attribute | Specification | Technical Note |

| IUPAC Name | (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride | Relative Stereochemistry: cis |

| CAS Number | 932706-21-3 | Critical: Do not confuse with trans isomer (CAS 2567489-50-1) |

| Molecular Formula | C₅H₁₁ClF N | MW: 139.60 g/mol |

| Chiral Purity | ≥ 98% ee (enantiomeric excess) | Essential to prevent late-stage separation costs.[1][2][3][4] |

| Chemical Purity | ≥ 97% (HPLC/NMR) | Major impurities: Des-fluoro analogs, elimination products (cyclopentenyl amines).[1][2] |

| Appearance | White to off-white hygroscopic solid | Yellowing indicates oxidation or free-base degradation.[1][2] |

Sourcing Landscape: Supplier Tiering

The market for fluorinated aliphatics is segmented. Generalist catalog houses often re-sell from specialized synthesis labs.

Tier 1: Validated Originators (Recommended)

These suppliers typically hold internal synthesis routes (e.g., DAST deoxofluorination of chiral alcohols) and provide authentic batch-specific data.[2]

-

Toronto Research Chemicals (TRC): High reliability for specific stereoisomers.

-

Activate Scientific: Strong catalog for fluorinated building blocks.

-

Enamine / ChemSpace: Global leaders in building block synthesis; often the primary source for "in-stock" listings.[1]

Tier 2: Aggregators & Re-packagers[1][2]

-

Sigma-Aldrich / MilliporeSigma: Reliable but often carries a significant markup and longer lead times for non-core catalog items.[1]

-

Combi-Blocks: Excellent for bulk, but verify CoA carefully for cis/trans ratios.[1][2]

Tier 3: Spot Market (High Risk)[1][2]

-

Various listings on ChemicalBook or Echemi (e.g., Shanghai Fluoking, specialized local labs).[2]

-

Risk: High probability of receiving the racemate or the thermodynamically more stable trans isomer labeled as cis. Mandatory full QC required. [1][2]

Quality Assurance Protocol (The "Self-Validating" System)

Trusting a Certificate of Analysis (CoA) for fluorinated chiral amines is insufficient. You must implement an incoming QC workflow.

A. Structural Verification (NMR)

The fluorine atom provides a unique handle for verification.

-

¹H-NMR (D₂O): Confirm the integer proton count. Look for the characteristic geminal coupling of the proton attached to the C3-F carbon (multiplet, typically

5.0–5.3 ppm). -

¹⁹F-NMR (Decoupled):

-

Single Peak: Indicates a single diastereomer.

-

Double Peak: Indicates a mixture of cis and trans diastereomers.

-

Note: ¹⁹F-NMR cannot distinguish enantiomers ((1S,3R) vs (1R,3S)), but it effectively flags diastereomeric impurities.[2]

-

B. Stereochemical Verification (Chiral HPLC)

Since aliphatic amines lack a strong UV chromophore, direct chiral HPLC is difficult.

-

Method: Derivatization with FDAA (Marfey’s Reagent) or GITC .

-

Protocol:

Visualizing the Validation Workflow

The following diagram outlines the decision logic for accepting or rejecting a batch.

Figure 1: Incoming Quality Control (IQC) Decision Tree for Fluorinated Chiral Amines.

Handling & Stability

-

Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. Absorption of atmospheric water will alter the stoichiometry, leading to errors in reaction equivalents.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen).

-

Free-Basing: If the free amine is required, generate it in situ using a scavenger base (e.g., Polymer-supported Carbonate) to avoid volatility losses, as low-molecular-weight fluorinated amines can be volatile.[1][2]

References

-

Toronto Research Chemicals (TRC). cis-3-Fluorocyclopentan-1-amine Hydrochloride Product Page. Retrieved from [2]

-

ChemicalBook. CAS 932706-21-3 Data & Suppliers. Retrieved from [2]

-

PubChem. Compound Summary: 3-fluorocyclopentan-1-amine hydrochloride.[1][2][3] Retrieved from [2]

- Zhou, Y. et al. (2016). Tactical Applications of Fluorine in Drug Design. Journal of Medicinal Chemistry.

- Bhushan, R. & Martens, J. (2001). Amino Acids: Chromatographic Separation and Enantioselection.

Sources

Methodological & Application

(1S,3R)-3-fluorocyclopentan-1-amine hydrochloride as a building block in medicinal chemistry

Application Notes & Protocols: (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride

A Versatile Building Block for Modern Medicinal Chemistry

Introduction: The Strategic Value of Fluorinated Scaffolds

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride building block represents a confluence of several desirable features for the medicinal chemist: a conformationally restricted carbocycle, stereospecific functionalization, and the unique physicochemical modulations imparted by a fluorine atom.

The cyclopentyl moiety serves as a rigid, three-dimensional scaffold, offering a distinct vector for substituent placement compared to more flexible acyclic or common aromatic systems. This defined stereochemistry—(1S,3R)—is critical for achieving precise, high-affinity interactions with chiral biological targets such as enzyme active sites or receptor binding pockets.

The introduction of fluorine at the 3-position is the key design element. Fluorine's high electronegativity can significantly alter the local electronic environment, most notably by lowering the pKa of the proximal amine group. This modulation can be crucial for optimizing a compound's ionization state at physiological pH, thereby influencing its solubility, permeability, and potential for off-target interactions (e.g., hERG channel binding). Furthermore, the C-F bond can enhance metabolic stability by blocking potential sites of oxidative metabolism and can participate in favorable protein-ligand interactions, including hydrogen bonding and dipole-dipole interactions.[1]

This guide provides a detailed overview of the properties of (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride and presents robust, field-proven protocols for its application in key synthetic transformations central to drug development.

Physicochemical and Handling Properties

Proper handling and storage are paramount for ensuring the integrity of this chiral building block. The hydrochloride salt form enhances stability and simplifies handling compared to the free amine.

| Property | Value | Source |

| Chemical Name | (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride | N/A |

| CAS Number | 932706-21-3 | [2][3] |

| Molecular Formula | C₅H₁₁ClFN | [3] |

| Molecular Weight | 139.60 g/mol | [3] |

| Appearance | White to off-white solid | [3] |

| Purity | Typically ≥97% | [2][3] |

| Storage Conditions | Store at room temperature, keep dry and cool. | [3] |

Application in Medicinal Chemistry: Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

A prominent application for novel chiral amines is in the development of inhibitors for Dipeptidyl Peptidase-4 (DPP-4), a key therapeutic target for type 2 diabetes.[4][5][6][7] DPP-4 inhibitors prevent the degradation of incretin hormones, thereby prolonging their insulin-stimulating effects.[6][8] Many potent DPP-4 inhibitors, such as Sitagliptin, feature a primary amine that forms critical interactions within the S2 subsite of the enzyme.[9][10][11][12]

The (1S,3R)-3-fluorocyclopentylamine scaffold is an excellent candidate for generating novel DPP-4 inhibitors. The fluorinated cyclopentyl group can occupy the S1 pocket, while the primary amine engages with key residues like Glu205, Glu206, and Tyr662 in the S2 pocket. The fluorine atom's influence on the amine's pKa can fine-tune this interaction, potentially improving binding affinity and selectivity.

Below is a representative synthetic workflow illustrating how this building block can be incorporated to form a core fragment of a potential DPP-4 inhibitor.

Caption: Hypothetical synthesis of a DPP-4 inhibitor scaffold.

Experimental Protocols

The primary amine of (1S,3R)-3-fluorocyclopentan-1-amine serves as a versatile nucleophile for forming key bonds in medicinal chemistry. The following protocols detail two fundamental and widely used transformations: amide coupling and reductive amination.

Protocol 1: Standard Amide Bond Formation via HATU Coupling

This protocol describes the coupling of (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride with a generic carboxylic acid. HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is a highly efficient coupling reagent that minimizes racemization and is effective even with sterically hindered substrates.[13]

Causality Behind Choices:

-

Amine Salt: The starting material is a hydrochloride salt. A non-nucleophilic base (DIEA) is required in excess (≥2 equivalents) to first neutralize the HCl salt and then to facilitate the coupling reaction.

-

Activation: The carboxylic acid is activated by HATU to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the free amine.[13][14]

-

Solvent: Anhydrous DMF is an excellent polar aprotic solvent for this reaction, ensuring all components remain in solution.

-

Temperature: The reaction is initiated at 0°C to control the initial rate of acid activation and then allowed to warm to room temperature to drive the reaction to completion.

Materials and Reagents:

-

(1S,3R)-3-fluorocyclopentan-1-amine hydrochloride (1.0 eq)

-

Carboxylic Acid (1.1 eq)

-

HATU (1.2 eq)

-

N,N-Diisopropylethylamine (DIEA) (2.5 - 3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen/argon line, standard glassware

Step-by-Step Methodology:

-

Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the Carboxylic Acid (1.1 eq) and HATU (1.2 eq).

-

Dissolution: Add anhydrous DMF (to make a ~0.1 M solution based on the amine). Stir the mixture at room temperature for 5 minutes until all solids are dissolved.

-

Activation & Cooling: Cool the flask to 0°C using an ice-water bath. Add DIEA (2.5 - 3.0 eq) dropwise. Stir the solution at 0°C for 15-20 minutes. This pre-activation step is crucial for forming the active ester.[15]

-

Amine Addition: In a separate vial, dissolve (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride (1.0 eq) in a minimum amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture at 0°C.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude amide by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Caption: General workflow for HATU-mediated amide coupling.

Protocol 2: Reductive Amination with a Ketone/Aldehyde

This protocol forms a C-N bond by reacting the amine with a carbonyl compound to form an imine (or enamine) intermediate, which is then reduced in situ. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, ideal for this transformation as it tolerates a wide range of functional groups and does not reduce the starting carbonyl.

Causality Behind Choices:

-

Base: A base (DIEA) is used to liberate the free amine from its hydrochloride salt.

-

Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents that are compatible with the reducing agent and effectively dissolve the reactants.

-

Reducing Agent: STAB is chosen for its mildness. It is less reactive than NaBH₄ and does not require acidic conditions, which could cause side reactions. Its steric bulk often provides good diastereoselectivity.

-

Procedure: All components are typically mixed together. The formation of the imine/enamine is the rate-limiting step, and its equilibrium with the starting materials is constantly shifted as the iminium ion is irreversibly reduced by STAB.

Materials and Reagents:

-

(1S,3R)-3-fluorocyclopentan-1-amine hydrochloride (1.0 eq)

-

Aldehyde or Ketone (1.0 - 1.2 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

N,N-Diisopropylethylamine (DIEA) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen/argon line

Step-by-Step Methodology:

-

Setup: To a dry round-bottom flask under an inert atmosphere, add (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride (1.0 eq), the Aldehyde or Ketone (1.1 eq), and anhydrous DCM (to make a ~0.1-0.2 M solution).

-

Free Amine Generation: Add DIEA (1.2 eq) to the suspension and stir at room temperature for 20-30 minutes. The mixture should become a clear solution as the free amine is formed.

-

Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 5-10 minutes. Note: The reaction may be slightly exothermic.

-

Reaction: Stir the reaction at room temperature for 6-24 hours. Monitor for the disappearance of starting materials by TLC or LC-MS.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15-30 minutes until gas evolution ceases.

-

Workup: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

-

Drying and Concentration: Combine the organic layers, wash with brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude secondary amine product by flash column chromatography (often on silica gel, sometimes requiring pre-treatment with triethylamine in the eluent to prevent streaking).

Conclusion

(1S,3R)-3-fluorocyclopentan-1-amine hydrochloride is a high-value building block for medicinal chemists aiming to leverage the benefits of fluorination and conformational constraint in their drug design campaigns. Its defined stereochemistry and the predictable electronic influence of the fluorine atom make it an ideal tool for systematically exploring structure-activity relationships and optimizing drug candidates. The robust protocols provided herein for amide coupling and reductive amination serve as a reliable foundation for the incorporation of this versatile scaffold into a wide array of molecular targets.

References

- Vertex AI Search. (n.d.). (1S,3R)-3-amino-cyclohexanol Hydrochloride CAS 1279032-31-3.

- Google Patents. (n.d.). CN112574046A - Method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride.

- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.

- Proactive Molecular Research. (n.d.). (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride.

- Google Patents. (n.d.). CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride.

- BLD Pharm. (n.d.). (1R,3S)-3-Aminocyclopentanol hydrochloride | 1279032-31-3.

- Fluorochem. (n.d.). 3-FLUOROCYCLOPENTAN-1-AMINE HYDROCHLORIDE.

- Echemi. (n.d.). (1R,3R)-3-Fluorocyclopentan-1-amine hydrochloride.

- PubChem. (n.d.). 3,3-Difluorocyclopentan-1-amine hydrochloride.

- ChemicalBook. (n.d.). Cyclopentanamine, 3-fluoro-, hydrochloride (1:1), (1S,3R)- | 932706-21-3.

- RSC Publishing. (2021). Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation.

- PMC - NIH. (n.d.). Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects.

- OAText. (n.d.). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors.

- Reddit. (2022). amide coupling help : r/Chempros.

- PMC - NIH. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor.

- ScholarWorks. (n.d.). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis.

- ResearchGate. (n.d.). (PDF) Synthesis of Sitagliptin.

- Brieflands. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies.

- ACS. (n.d.). Use of Transaminase Towards Greener Manufacturing of Sitagliptin.

- ResearchGate. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview.

- Wikipedia. (n.d.). Discovery and development of dipeptidyl peptidase-4 inhibitors.

- PMC - NIH. (n.d.). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review.

- ResearchGate. (n.d.). Synthesis of Fluorine‐Containing 3‐Aminocyclopent‐2‐enones via Intramolecular Cyclization | Request PDF.

- ChemRxiv. (n.d.). α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery.

- Google Patents. (2013). WO2013114173A1 - A novel process for the preparation of sitagliptin.

- Fisher Scientific. (n.d.). Amide Synthesis.

- PubMed. (n.d.). Stereoselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid via C-H insertion of alkylidenecarbene.

- PubMed Central. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. proactivemr.com [proactivemr.com]

- 3. Cyclopentanamine, 3-fluoro-, hydrochloride (1:1), (1S,3R)- | 932706-21-3 [chemicalbook.com]

- 4. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oatext.com [oatext.com]

- 6. brieflands.com [brieflands.com]

- 7. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]

- 9. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10273C [pubs.rsc.org]

- 10. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chemistryforsustainability.org [chemistryforsustainability.org]

- 13. researchgate.net [researchgate.net]

- 14. hepatochem.com [hepatochem.com]

- 15. reddit.com [reddit.com]

Application Note & Protocols: Strategies for Amide Bond Formation with (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride

Executive Summary

The formation of amide bonds is a cornerstone reaction in medicinal chemistry and drug development, essential for assembling complex molecular architectures.[1][2] This guide provides a detailed examination of the reaction conditions for coupling (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride, a valuable chiral building block, with a range of carboxylic acids. We will move beyond simple procedural lists to explore the underlying chemical principles, offering a rationale for reagent selection and process optimization. This document details two robust protocols—a standard, cost-effective method using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a high-efficiency protocol for more challenging substrates using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). These methodologies are designed to provide researchers with a reliable framework for achieving high yields and purity in their synthetic campaigns.

Foundational Principles for Successful Coupling

A successful amide coupling reaction hinges on understanding the specific characteristics of the substrates and the mechanism of the chosen reagents. The direct reaction between a carboxylic acid and an amine to form an amide is kinetically slow and requires high temperatures, which are often incompatible with complex molecules.[3] Therefore, the process universally involves the "activation" of the carboxylic acid to facilitate nucleophilic attack by the amine.

The Primary Challenge: Coupling an Amine Hydrochloride Salt

The title compound, (1S,3R)-3-fluorocyclopentan-1-amine, is supplied as a hydrochloride salt to enhance its stability and shelf-life. In this form, the amine's lone pair of electrons is protonated, rendering it non-nucleophilic and incapable of participating in the coupling reaction.

The first and most critical step is the in situ liberation of the free amine. This is achieved by adding a non-nucleophilic organic base. The base performs two essential functions:

-

Neutralization: It neutralizes the hydrochloride salt to release the free, nucleophilic amine.

-

Carboxylate Formation: For many coupling mechanisms, particularly those involving uronium or phosphonium salts, the base also deprotonates the carboxylic acid, forming a carboxylate anion that initiates the activation sequence.[1][4]

A common choice for this role is a tertiary amine like N,N-diisopropylethylamine (DIPEA or Hünig's base) or triethylamine (TEA). Stoichiometrically, at least one equivalent of base is required to neutralize the amine salt. However, it is standard practice to use 2-3 equivalents to also facilitate the coupling reaction itself and drive the equilibrium forward.[5]

Substrate Profile: (1S,3R)-3-fluorocyclopentan-1-amine

Understanding the unique features of this amine is key to selecting the appropriate reaction conditions.

-

Stereochemistry: The defined (1S,3R) stereochemistry is a critical feature that must be preserved. Most modern coupling conditions are designed to be mild to prevent epimerization, especially if the carboxylic acid partner has a chiral center at the α-position.[6]

-

Steric Hindrance: As a secondary amine attached to a cyclopentyl ring, it presents moderate steric bulk. This can slow down the rate of reaction compared to a primary linear amine, sometimes necessitating more powerful coupling reagents or longer reaction times.[7][8]

-

Electronic Effects: The fluorine atom at the 3-position is electron-withdrawing. This effect can slightly decrease the nucleophilicity (basicity) of the amine nitrogen, potentially making it a less reactive nucleophile. For challenging couplings, a more potent activation strategy may be required.

A Comparative Guide to Coupling Reagents

The choice of coupling reagent is the most significant variable in the reaction setup. The ideal reagent should provide high yields, fast reaction times, and minimal side reactions, particularly racemization.[8][]

| Reagent Class | Example(s) | Mechanism of Action | Advantages | Disadvantages |

| Carbodiimides | EDC, DCC, DIC | Forms an O-acylisourea intermediate, which is then attacked by the amine.[10] | Cost-effective; water-soluble byproducts (for EDC) are easily removed.[11] | Lower reactivity with hindered substrates; risk of racemization without additives. |

| Uronium/Aminium Salts | HATU, HBTU, HCTU | Forms a highly reactive activated ester (e.g., OAt-ester for HATU).[4][12] | High efficiency, fast reactions, excellent for hindered substrates, low racemization risk.[8] | Higher cost; byproducts require chromatographic removal. |

| Phosphonium Salts | PyBOP, PyAOP | Forms a reactive phosphonium-activated ester. | High reactivity, similar to uronium salts; does not react with the free amine component.[1] | Can be less stable than uronium salts; higher cost. |

For coupling with (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride, EDC (often with an additive like HOBt) represents a reliable and economical first choice for simple carboxylic acids. For more sterically demanding or electronically deactivated carboxylic acids, or when yields with EDC are suboptimal, HATU is the reagent of choice for its superior reactivity.[7][8]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Standard Carbodiimide Coupling using EDC/HOBt

This protocol is a robust and widely used method suitable for a broad range of carboxylic acids. The addition of HOBt (1-Hydroxybenzotriazole) forms an active ester intermediate that increases efficiency and suppresses potential racemization.[10]

Materials:

-

(1S,3R)-3-fluorocyclopentan-1-amine hydrochloride

-

Carboxylic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Standard work-up and purification reagents (e.g., ethyl acetate, saturated NaHCO₃ solution, brine, anhydrous MgSO₄)

Stoichiometry Table:

| Reagent | Equivalents |

| Carboxylic Acid | 1.0 |

| (1S,3R)-3-fluorocyclopentan-1-amine HCl | 1.1 |

| EDC·HCl | 1.2 |

| HOBt | 1.2 |

| DIPEA | 2.5 - 3.0 |

Step-by-Step Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq), (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride (1.1 eq), and HOBt (1.2 eq).

-

Dissolve the mixture in anhydrous DMF or DCM (to a concentration of approx. 0.1-0.2 M).

-

Cool the solution to 0 °C in an ice-water bath with magnetic stirring.

-

Add EDC·HCl (1.2 eq) to the reaction mixture as a solid, in one portion.

-

Add DIPEA (2.5-3.0 eq) dropwise to the cold solution. A mild exotherm may be observed.

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction for 12-24 hours.

-

Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the limiting starting material (typically the carboxylic acid).

Work-up and Purification:

-

If DMF was used, dilute the reaction mixture with ethyl acetate and wash extensively with water (3x) and then brine (1x) to remove the DMF and urea byproducts. If DCM was used, it can be diluted with more DCM and washed directly.

-

Wash the organic layer with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product is typically purified by flash column chromatography on silica gel.

Protocol 2: High-Efficiency Uronium Salt Coupling using HATU

This protocol is recommended for sterically hindered or electron-poor substrates where the EDC/HOBt method may be sluggish or provide low yields. The key to success is the pre-activation of the carboxylic acid before the addition of the amine.[13][14]

Materials:

-

(1S,3R)-3-fluorocyclopentan-1-amine hydrochloride

-

Carboxylic acid

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Standard work-up and purification reagents

Stoichiometry Table:

| Reagent | Equivalents |

| Carboxylic Acid | 1.0 |

| (1S,3R)-3-fluorocyclopentan-1-amine HCl | 1.1 |

| HATU | 1.1 |

| DIPEA | 2.5 - 3.0 |

Step-by-Step Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and HATU (1.1 eq).

-

Dissolve the solids in anhydrous DMF (to a concentration of approx. 0.1-0.2 M).

-

Add DIPEA (2.0 eq) dropwise and stir the mixture at room temperature for 15-30 minutes. This is the pre-activation step , where the OAt-active ester is formed.[4][12] The solution may change color (often to yellow).

-

In a separate vial, dissolve (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride (1.1 eq) in a small amount of DMF and add the remaining portion of DIPEA (0.5-1.0 eq) to generate the free amine.

-

Add the amine solution from step 4 to the pre-activated acid mixture from step 3.

-

Stir the reaction at room temperature for 2-6 hours. Reactions are often complete much faster than with EDC.

-

Reaction Monitoring: Monitor by TLC or LC-MS for the disappearance of the carboxylic acid.

Work-up and Purification: The work-up procedure is identical to that described in Protocol 1. Dilute with ethyl acetate, wash with water and brine to remove DMF and byproducts, dry the organic layer, and concentrate. Purify the crude residue by flash column chromatography.

Workflow and Mechanistic Diagrams

A generalized workflow for the coupling reaction provides a clear overview of the process.

Caption: General workflow for amide coupling with an amine hydrochloride.

The mechanisms for EDC/HOBt and HATU highlight the different intermediates involved in the activation of the carboxylic acid.

Caption: Simplified HATU activation pathway.

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Insufficient base to free the amine HCl. 2. Inactive coupling reagent (hydrolyzed). 3. Substrates are too sterically hindered for the chosen reagent. 4. Insufficient reaction time. | 1. Ensure at least 2.5 equivalents of base are used. 2. Use a fresh bottle of coupling reagent. 3. Switch from EDC/HOBt to a more powerful reagent like HATU or PyBOP. 4. Extend reaction time and monitor by LC-MS. |

| Multiple Byproducts | 1. Side reaction of amine with HATU (if amine is not added last). 2. Epimerization of an α-chiral acid. 3. Self-condensation of the carboxylic acid (anhydride formation). | 1. For HATU couplings, always pre-activate the acid before adding the amine. 2. Run the reaction at 0 °C to room temperature; ensure HOBt or another racemization suppressant is used. 3. Use the correct stoichiometry; avoid a large excess of the carboxylic acid. |

| Difficult Purification | 1. Water-soluble byproducts (EDC-urea, HOBt, DIPEA salts) remain. 2. Product is co-eluting with starting material. | 1. Perform a thorough aqueous work-up, including washes with water, mild acid (e.g., 1M HCl if product is stable), and base (e.g., NaHCO₃). 2. Optimize chromatography conditions (try a different solvent system or gradient). |

References

-

A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, Royal Society of Chemistry. [Link]

- Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.

-

Chemistry of Amides. Chemistry LibreTexts. [Link]

-

Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

-

Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

-

The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. ResearchGate. [Link]

-

Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. National Institutes of Health (NIH). [Link]

-

Amide synthesis by acylation. Organic Chemistry Portal. [Link]

-

Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. pubs.acs.org. [Link]

-

HATU. Wikipedia. [Link]

-

Amide bond formation: beyond the dilemma between activation and racemisation. Royal Society of Chemistry. [Link]

-

the preparation of amides. Chemguide. [Link]

-

Amine Protection and Deprotection. Master Organic Chemistry. [Link]

-

HATU coupling - what's the best order? Reddit. [Link]

-

Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

-

(1S,3R)-3-(Trifluoromethyl)cyclopentan-1-amine hcl. PubChem. [Link]

-

EDC-HOBt Amide coupling workup help. Reddit. [Link]

-

Amide coupling. Reddit. [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health (NIH). [Link]

-

Emerging Methods in Amide- and Peptide-Bond Formation. ResearchGate. [Link]

-

Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? ResearchGate. [Link]

-

Coupling Reagents. Aapptec Peptides. [Link]

-

Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. National Institutes of Health (NIH). [Link]

-

Amides Preparation and Reactions Summary. Chemistry Steps. [Link]

-

3,3-Difluorocyclopentan-1-amine hydrochloride. PubChem. [Link]

Sources

- 1. hepatochem.com [hepatochem.com]

- 2. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. HATU - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 8. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. peptide.com [peptide.com]

- 12. apexbt.com [apexbt.com]

- 13. reddit.com [reddit.com]

- 14. researchgate.net [researchgate.net]

incorporation of (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride into peptide scaffolds

Application Note: Incorporation of (1S,3R)-3-Fluorocyclopentan-1-amine Hydrochloride into Peptide Scaffolds

Abstract & Strategic Rationale

The incorporation of fluorinated cycloalkanes into peptide scaffolds is a high-impact strategy in modern peptidomimetic drug design.[1][2] (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride (CAS: 1780621-94-4) serves as a critical bioisostere and conformational constraint.[1][2] Unlike flexible linear alkyl amines, the cyclopentane ring restricts the conformational space of the peptide terminus or side chain, while the C3-fluorine atom introduces a polarized hydrophobic sector, modulating lipophilicity (

This guide details the protocols for incorporating this building block as a C-terminal capping group or a side-chain modification . The specific (1S,3R) stereochemistry (cis-configuration) is essential for defining the spatial vector of the amide bond relative to the fluorine dipole, often used to target specific hydrophobic pockets in GPCRs and proteases.[2]

Chemical Properties & Handling

| Property | Specification |

| Compound | (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride |

| Formula | |

| MW | 139.60 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in Water, DMSO, DMF, Methanol; Sparingly soluble in DCM (as salt) |

| Hygroscopicity | Moderate; store under desiccated conditions at -20°C |

| Stereochemistry | cis-1,3-substitution pattern |

Handling Directive: As a primary amine hydrochloride salt, the compound is stable but non-nucleophilic until neutralized.[2] Successful coupling requires the in situ release of the free base using a tertiary amine (DIPEA or NMM) in a stoichiometric excess of 2.0–3.0 equivalents relative to the salt.

Application Protocols

Protocol A: Post-Cleavage Solution Phase C-Terminal Coupling

Best for: Capping the C-terminus of a peptide synthesized on acid-sensitive resin (e.g., 2-Chlorotrityl).[1][2]

Rationale: Direct coupling of an amine to a resin-bound peptide is impossible using standard linkers (which attach via the C-terminus).[1][2] Therefore, the peptide must be synthesized as a protected fragment with a free C-terminal carboxylic acid, cleaved, and then coupled to the amine in solution.[2]

Reagents:

-

Protected Peptide Fragment (C-terminal COOH, side chains protected).[1][2]

-

Coupling Reagent: HATU (1.5 eq) or PyBOP (1.5 eq).[2]

-

Solvent: Anhydrous DMF or DMF/DCM (1:1).[2]

Step-by-Step Workflow:

-

Peptide Assembly: Synthesize the peptide on 2-Chlorotrityl Chloride (2-CTC) Resin .

-

Mild Cleavage: Treat resin with 1% TFA in DCM (10 x 2 min) to cleave the peptide from the resin while keeping side-chain protecting groups (Boc, tBu, Trt, Pbf) intact.[2] Neutralize the filtrate immediately with Pyridine to prevent premature deprotection.[2] Concentrate to obtain the Protected Peptide Acid .[2]

-

Activation: Dissolve the Protected Peptide Acid (1.0 eq) in anhydrous DMF (0.1 M concentration). Add HATU (1.5 eq) and DIPEA (2.0 eq). Stir for 2 minutes to activate the carboxylate (formation of O-At ester).

-

Amine Addition: Add (1S,3R)-3-fluorocyclopentan-1-amine HCl (1.5 eq) followed immediately by an additional portion of DIPEA (2.0 eq) to neutralize the HCl salt.

-

Critical Note: The second portion of DIPEA is vital.[2] The first portion activates the acid; the second frees the amine.

-

-

Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS (shift in mass corresponding to +103 Da vs. acid).[1][2]

-

Workup: Dilute with EtOAc, wash with 5%

, sat. -

Global Deprotection: Treat the coupled product with TFA/TIPS/H2O (95:2.5:2.5) for 2–3 hours to remove side-chain protection.[1][2] Precipitate in cold diethyl ether.

Protocol B: On-Resin Side-Chain Modification

Best for: Introducing the fluorinated motif onto an Aspartate or Glutamate side chain.[1][2]

Rationale: This method allows the amine to be introduced while the peptide is still anchored to the solid phase, utilizing orthogonal protecting groups.

Reagents:

-

Resin-bound peptide containing Fmoc-Glu(ODmab)-OH or Fmoc-Glu(O-2-PhiPr)-OH .[1][2]

-

Hydrazine hydrate (for Dmab removal).[2]

Step-by-Step Workflow:

-

Selective Deprotection: Treat the resin (swollen in DCM) with 2% Hydrazine monohydrate in DMF (3 x 10 min) to remove the Dmab protecting group from the Glutamate side chain, revealing the free carboxylate. Wash resin thoroughly with DMF/DCM/MeOH.[2]

-

Salt Neutralization (Pre-activation step): In a separate vial, dissolve (1S,3R)-3-fluorocyclopentan-1-amine HCl (5.0 eq) in DMF and add DIPEA (5.0 eq). Vortex for 1 min.

-

Coupling: Add a solution of PyBOP (5.0 eq), HOBt (5.0 eq), and DIPEA (5.0 eq) to the resin.[2] Immediately add the neutralized amine solution.[2]

-

Incubation: Shake at RT for 4–6 hours. The steric hindrance of the resin-bound side chain requires longer coupling times and powerful reagents (PyBOP/HOAt is preferred over DIC).[2]

-

QC: Perform a mini-cleavage of a resin sample to verify mono-amidation via LC-MS.

Visualization of Workflows

Figure 1: Strategic Incorporation Pathways

Caption: Decision tree for incorporating (1S,3R)-3-fluorocyclopentan-1-amine based on peptide topology.

Technical Insights & Troubleshooting

Stereoelectronic Effects

The (1S,3R) configuration places the fluorine atom and the amine in a cis-relationship.[2] Upon amidation, the cyclopentane ring typically adopts an envelope conformation to minimize 1,3-diaxial interactions.[2]

-

Impact: This locks the attached peptide backbone into a restricted vector, often enhancing binding affinity by reducing the entropic penalty of binding.

-

NMR Signature: In

NMR, the signal for the 3-fluoro group typically appears around -170 to -180 ppm (referenced to

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield (Solution Phase) | Incomplete neutralization of HCl salt. | Ensure DIPEA is |

| Racemization of C-term AA | Over-activation of the peptide acid.[1][2] | Use HOAt/HATU which suppresses racemization better than HBTU.[2] Avoid excess base during the activation step (add base to acid first, then amine).[2] |

| Precipitation | Peptide fragment insolubility.[2] | Use "Magic Mixture" solvent: DCM/DMF/NMP (1:1:1) or add chaotropic salts (LiCl) if aggregation occurs.[2] |

| Double Addition (+206 Da) | Not possible with this mono-amine.[1][2] | If mass spectrum shows +206, check for impurities in the amine source (e.g., diamines) or side-reaction with unprotected side chains.[2] |

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[2] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1][2] Link

-

Qiu, X. L., & Qing, F. L. (2011).[2] Recent advances in the synthesis of fluorinated amino acids.[2][4][5] European Journal of Organic Chemistry, 2011(18), 3261-3278.[2] Link[2]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009).[2] Amino acid-protecting groups.[1][2][3][6][7] Chemical Reviews, 109(6), 2455-2504.[1][2] Link[2]

-

Bachem. (2024).[2][8] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

-

Sigma-Aldrich. (2024).[1][2] Peptide Resin Loading Protocols. Link

Sources

- 1. 1955474-71-1|(1R,2S)-2-Fluorocyclopentan-1-amine hydrochloride|BLD Pharm [bldpharm.com]

- 2. (1S,3R)-3-Fluorocyclopentan-1-amine hydrochloride [cymitquimica.com]

- 3. peptide.com [peptide.com]

- 4. Homologated amino acids with three vicinal fluorines positioned along the backbone: development of a stereoselective synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Peptide Resin Loading Protocols [sigmaaldrich.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. bachem.com [bachem.com]

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride

Welcome to the technical support center for (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride. This guide is designed for researchers, medicinal chemists, and formulation scientists to navigate and resolve common solubility issues encountered during experimental work. Drawing upon fundamental physicochemical principles and established laboratory practices, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the successful application of this valuable chemical entity in your research and development endeavors.

Understanding the Molecule: Physicochemical Properties

(1S,3R)-3-fluorocyclopentan-1-amine hydrochloride is a chiral, fluorinated cycloalkylamine salt. Its solubility is governed by a combination of its structural features: the amine group, the cyclopentyl ring, the fluorine substituent, and its salt form.

| Property | Value/Description | Impact on Solubility |

| Molecular Formula | C₅H₁₁ClFN | - |

| Molecular Weight | 139.60 g/mol [1][2][3] | Influences molar concentration calculations. |

| Appearance | White to off-white solid[2] | Indicates the physical state at room temperature. |

| LogP | ~0.16[1] | A low LogP value suggests a degree of hydrophilicity, but the cyclopentyl ring adds nonpolar character. |

| Form | Hydrochloride salt | As a salt of a weak base and a strong acid, its aqueous solubility is expected to be highly pH-dependent.[4] |

| Fluorine Substituent | C-F bond at the 3-position | The electronegative fluorine atom can lower the basicity (pKa) of the amine group through an inductive effect, which in turn affects its ionization and solubility profile.[5] |

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common solubility challenges in a question-and-answer format, providing both theoretical explanations and practical, step-by-step protocols.

Aqueous Solubility Issues

Question 1: I'm having trouble dissolving (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride in neutral water or phosphate-buffered saline (PBS) at pH 7.4. What is the underlying issue?

Answer: The primary reason for poor solubility in neutral or slightly basic aqueous solutions is the equilibrium between the protonated (ammonium salt) and deprotonated (free amine) forms of the molecule. As a hydrochloride salt, the amine is protonated (-NH₃⁺). This ionic form is generally water-soluble. However, in a neutral or basic environment, the equilibrium shifts towards the neutral, free amine form (-NH₂), which is significantly less polar and thus less soluble in water.

The fluorine atom on the cyclopentyl ring is electron-withdrawing, which is known to decrease the basicity of the amine.[5] For typical alkylamines, the pKa of the conjugate acid is around 10-11. The presence of a fluorine atom two carbons away (in the beta position) can lower this pKa by approximately 1.5-2.0 units. Therefore, we can estimate the pKa of (1S,3R)-3-fluorocyclopentan-1-ammonium to be in the range of 8.5-9.5. According to the Henderson-Hasselbalch equation, at a pH of 7.4, a significant portion of the compound will exist as the less soluble free amine, leading to dissolution problems.

dot

Caption: pH-dependent equilibrium of the amine salt.

Question 2: How can I improve the aqueous solubility for my biological assay?

Answer: The most effective strategy is to lower the pH of your solvent. By maintaining a pH well below the estimated pKa of the amine (e.g., pH 4-6), you can ensure that the compound remains predominantly in its protonated, water-soluble ammonium salt form.

Experimental Protocol: Preparing an Aqueous Stock Solution

-

Initial Solvent: Start with deionized water or a buffer with a naturally low pH (e.g., citrate buffer). Avoid starting with neutral or high pH buffers like PBS (pH 7.4) or Tris (pH > 7.5).

-

Weighing: Accurately weigh the desired amount of (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride.

-

Initial Dissolution Attempt: Add the solid to approximately 80% of your final desired volume of the acidic buffer or water. Stir or vortex the solution.

-

pH Adjustment (if necessary): If the solid does not fully dissolve, check the pH of the suspension. Slowly add a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) dropwise while stirring until the solid dissolves completely. A clear solution indicates that the compound is fully protonated and solubilized. A final pH in the range of 5.0-6.5 is often sufficient and biocompatible for many cell-based assays. A similar fluorinated compound for PET imaging was successfully formulated in saline at a pH of 6-7.

-

Final Volume Adjustment: Once the solid is fully dissolved, add the initial solvent to reach your final target volume and mix thoroughly.

-

Sterilization (if required): For sterile applications, filter the final solution through a 0.22 µm syringe filter.

dot

Caption: Workflow for aqueous stock solution preparation.

Organic Solvent Solubility Issues

Question 3: I need to use this compound in an organic reaction, but it's not dissolving in my nonpolar aprotic solvent (e.g., dichloromethane, diethyl ether). What are my options?

Answer: As an ionic salt, (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride has very low solubility in nonpolar organic solvents. To achieve solubility for a reaction, you have two main approaches: using a polar aprotic solvent or converting the salt back to its free amine form.

-

Solvent Selection: The compound will have better solubility in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and polar protic solvents like ethanol or methanol. These solvents can better solvate the ionic species. For reactions sensitive to protic solvents, DMSO or DMF are often the best choices.

-

Conversion to Free Amine: If the reaction requires the neutral amine nucleophile and must be run in a nonpolar solvent, you will need to perform a base extraction to convert the hydrochloride salt to the free amine.

Experimental Protocol: Conversion to Free Amine for Organic Synthesis

-

Dissolution: Dissolve the hydrochloride salt in water.

-

Basification: Add an aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), and stir. Monitor the pH with pH paper or a meter, aiming for a pH of 10-11 to ensure complete deprotonation.[6]

-

Extraction: Transfer the aqueous solution to a separatory funnel. Extract the free amine into an organic solvent like dichloromethane (DCM) or ethyl acetate. The less polar free amine will preferentially move to the organic layer. Repeat the extraction 2-3 times to maximize yield.

-

Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the free amine, which is often an oil or low-melting solid.

-

Usage: The isolated free amine can now be dissolved in the desired nonpolar aprotic solvent for your reaction. Note that the free amine may be less stable and more volatile than the hydrochloride salt, so it is often best to use it immediately after preparation.

Summary of Recommended Solvents

| Solvent | Type | Predicted Solubility of HCl Salt | Recommended Use Case |

| Water (pH < 7) | Polar Protic | High | Biological buffers, aqueous stock solutions |

| Methanol/Ethanol | Polar Protic | Moderate to High | Reaction solvent, recrystallization |

| DMSO, DMF | Polar Aprotic | Moderate to High | Reaction solvent for sensitive reagents, NMR |

| Acetonitrile | Polar Aprotic | Low to Moderate | Limited use, may require heating |

| DCM, Chloroform | Nonpolar Aprotic | Very Low | Unsuitable for the salt; good for extracting the free amine |

| Toluene, Hexanes | Nonpolar | Insoluble | Unsuitable for the salt; good for extracting the free amine |

This guide provides a framework for addressing the solubility of (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride. As with any experimental work, small-scale pilot tests are recommended to determine the optimal conditions for your specific application.

References

-

Sumon, K.Z., Henni, A., & East, A.L.L. (2012). Predicting pKa of Amines for CO2 Capture: Computer Versus Pencil-And-Paper. Industrial & Engineering Chemistry Research, 51(36), 11924–11930. Available at: [Link]

-

Liu, J., & Hu, J. (2009). Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. Future Medicinal Chemistry, 1(5), 875-888. Available at: [Link]

-

PubChem. (n.d.). 3,3-Difluorocyclopentan-1-amine hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). (1S,3R)-3-(Trifluoromethyl)cyclopentan-1-amine hcl. Retrieved from [Link]

-

ResearchGate. (2023). How can I neutralize aminehydrochlorides? Retrieved from [Link]

- Rajan, V. K., & Muraleedharan, K. (2017). Study of pKa values of alkylamines based on density functional theory.

-

PubMed. (2021). Development and preclinical evaluation of novel fluorinated ammonium salts for PET myocardial perfusion imaging. Retrieved from [Link]

-

Wiley Online Library. (2021). Chiral Amplification of Phosphoramidates of Amines and Amino Acids in Water. Retrieved from [Link]

-

HIMS. (2025). Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Chiral phosphoric acid catalyzed oxidative kinetic resolution of cyclic secondary amine derivatives including tetrahydroquinolines by hydrogen transfer to imines. Retrieved from [Link]

-

PubMed Central (PMC). (2021). Development and preclinical evaluation of novel fluorinated ammonium salts for PET myocardial perfusion imaging. Retrieved from [Link]

- Devagiri Journal of Science. (n.d.). Computational Analysis of pKa Values of Alkanolamines.

-

ResearchGate. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors | Request PDF. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014). Why formulate drugs as HCl salts when HCl is in stomach acid? Retrieved from [Link]

-

Shaalaa.com. (n.d.). Chemistry HSC Science (General) 12th Standard Board Exam Maharashtra State Board Syllabus 2026-27. Retrieved from [Link]

-

PubChem. (n.d.). (1R,3S)-3-Aminocyclohexanol. Retrieved from [Link]

-

MySkinRecipes. (n.d.). World Best Cosmetics/Food/Research Ingredient Portal. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. Retrieved from [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Cyclopentanamine, 3-fluoro-, hydrochloride (1:1), (1S,3R)- | 932706-21-3 [chemicalbook.com]

- 3. 3-Fluorocyclopentan-1-amine hydrochloride | CymitQuimica [cymitquimica.com]